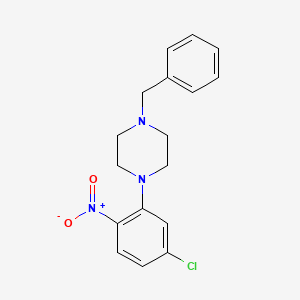![molecular formula C18H19N3O3S B15005071 N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B15005071.png)
N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a sulfamoyl group, and an acetamide group, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under controlled conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent, often under acidic or basic conditions to facilitate the formation of the sulfamoyl group.
Attachment of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide can be compared with other similar compounds, such as:
N-[2-(4-{[4-(methyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: This compound has a methyl group instead of a cyanomethyl group, which may result in different chemical and biological properties.
N-[2-(4-{[4-(hydroxymethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: The presence of a hydroxymethyl group may enhance the compound’s solubility and reactivity.
N-[2-(4-{[4-(aminomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: The aminomethyl group may confer different biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19N3O3S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-[2-[4-[[4-(cyanomethyl)phenyl]sulfamoyl]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-14(22)20-13-11-16-4-8-18(9-5-16)25(23,24)21-17-6-2-15(3-7-17)10-12-19/h2-9,21H,10-11,13H2,1H3,(H,20,22) |
Clé InChI |
FZBSMOCEPVNXAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![7-(azepan-1-yl)-3-ethyl-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15004993.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)
![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)

![N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B15005013.png)
![2-chloro-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B15005024.png)

![1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15005031.png)
![N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B15005032.png)
![4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide](/img/structure/B15005047.png)

![3-[(2-chlorophenyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B15005075.png)
